molecular formula C14H15NO4 B8016959 2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid

2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B8016959
M. Wt: 261.27 g/mol
InChI Key: CYOIJTWIXUOAFM-UHFFFAOYSA-N
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Description

2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound featuring a unique structure that includes a nitrogen atom within the bicyclo[2.1.1]hexane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid typically involves a formal cycloaddition reaction. One common method is the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . This reaction is known for its wide functional group tolerance and efficient construction of the bicyclic ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of scalable catalysts, would apply. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides, acyl chlorides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential applications of this compound, distinguishing it from other related compounds.

Properties

IUPAC Name

2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-12(17)14-6-11(7-14)8-15(14)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOIJTWIXUOAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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